Methyl 4-formyl-1-methoxy-2-naphthoate
Description
Methyl 4-formyl-1-methoxy-2-naphthoate is a naphthalene-derived ester featuring a formyl (-CHO) group at the 4-position and a methoxy (-OCH₃) group at the 1-position of the naphthalene ring. This compound is structurally significant due to its reactive aldehyde moiety, which enables participation in condensation, oxidation, and nucleophilic addition reactions.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
methyl 4-formyl-1-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13-11-6-4-3-5-10(11)9(8-15)7-12(13)14(16)18-2/h3-8H,1-2H3 |
InChI Key |
WOVJSCBFSILNNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)C=O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthoate Derivatives
Molecular Weight and Physicochemical Properties
- The formyl derivative’s higher molecular weight (~260 g/mol) compared to the hydroxy analog (232.235 g/mol) reflects the substitution of a hydroxyl (-OH) with a formyl (-CHO) group.
- Methyl 4-acetoxy-1-phenyl-2-naphthoate’s larger molecular weight (342.37 g/mol) and phenyl group suggest enhanced steric hindrance, impacting binding affinity in catalytic or biological systems .
Research and Industrial Relevance
- Synthetic Utility : The formyl group in this compound positions it as a versatile intermediate for synthesizing dyes, ligands, and pharmaceuticals. For example, palladium-catalyzed coupling methods (similar to those in ) could functionalize the aldehyde for targeted drug design.
- Comparative Performance : Unlike Methyl 1-bromo-2-naphthoate (used in crystal engineering ), the target compound’s aldehyde offers a distinct pathway for constructing carbon-carbon bonds, critical in polymer and natural product synthesis.
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